1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine
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Overview
Description
PYRAZOLO[3,4-B]AZEPINE, 1-(2-BENZOFURANYL)-1,4,5,6,7,8-HEXAHYDRO- is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is part of the broader class of pyrazoloazepines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of PYRAZOLO[3,4-B]AZEPINE, 1-(2-BENZOFURANYL)-1,4,5,6,7,8-HEXAHYDRO- can be achieved through various synthetic routes. One common method involves the reaction of 5-aminopyrazoles with pyruvic acid using l-proline as a catalyst. This reaction can be carried out using either microwave-assisted or conventional heating methods The microwave-assisted method offers the advantage of shorter reaction times and higher yields
Chemical Reactions Analysis
PYRAZOLO[3,4-B]AZEPINE, 1-(2-BENZOFURANYL)-1,4,5,6,7,8-HEXAHYDRO- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the pyrazole or azepine rings .
Scientific Research Applications
This compound has been studied for its potential applications in various scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antioxidant and antibacterial agent . Studies have demonstrated its ability to selectively inhibit the growth of certain bacterial strains, such as Neisseria gonorrhoeae . Additionally, its antioxidant properties have been evaluated using assays like DPPH and ORAC .
Mechanism of Action
The mechanism of action of PYRAZOLO[3,4-B]AZEPINE, 1-(2-BENZOFURANYL)-1,4,5,6,7,8-HEXAHYDRO- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in oxidative stress and bacterial growth . The exact molecular targets and pathways can vary depending on the specific biological context, but they generally involve interactions with cellular components that regulate oxidative stress and microbial proliferation.
Comparison with Similar Compounds
PYRAZOLO[3,4-B]AZEPINE, 1-(2-BENZOFURANYL)-1,4,5,6,7,8-HEXAHYDRO- can be compared to other similar compounds, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]quinolines . These compounds share a similar core structure but differ in their substituents and specific biological activities. For example, pyrazolo[3,4-b]pyridines have been studied for their anticancer properties, while pyrazolo[3,4-b]quinolines have shown activity against various cancer cell lines . The uniqueness of PYRAZOLO[3,4-B]AZEPINE, 1-(2-BENZOFURANYL)-1,4,5,6,7,8-HEXAHYDRO- lies in its specific combination of pyrazole and azepine rings, which confer distinct biological activities and synthetic versatility.
Properties
Molecular Formula |
C15H15N3O |
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Molecular Weight |
253.30 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C15H15N3O/c1-2-7-13-11(5-1)9-14(19-13)18-15-12(10-17-18)6-3-4-8-16-15/h1-2,5,7,9-10,16H,3-4,6,8H2 |
InChI Key |
LVQJZYJCPITORK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2=C(C1)C=NN2C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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